molecular formula C21H23BrINO5 B12316937 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12316937
M. Wt: 576.2 g/mol
InChI Key: NKGXZHJJBLLHDW-UHFFFAOYSA-N
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Description

3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by the presence of bromine, iodine, and a propanoic acid group

Preparation Methods

The synthesis of 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For studying the effects of halogenated compounds on biological systems.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with molecular targets through its halogen groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar compounds include 3-(4-bromophenyl)propanoic acid and other halogenated aromatic acids . Compared to these compounds, 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its combination of bromine and iodine, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23BrINO5

Molecular Weight

576.2 g/mol

IUPAC Name

3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

NKGXZHJJBLLHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O

Origin of Product

United States

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